

Technical Support Center: Overcoming Challenges in Rosmanol Extraction and Purification

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Rosmanol**

Cat. No.: **B1679572**

[Get Quote](#)

Welcome to the technical support center dedicated to addressing the complexities of **Rosmanol** extraction and purification. This guide is designed for researchers, scientists, and drug development professionals actively working with this potent antioxidant diterpene. Here, we move beyond simple protocols to explore the underlying principles and provide actionable troubleshooting advice in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My Rosmanol yield is consistently low. What are the most likely causes?

A1: Low **Rosmanol** yield is a frequent challenge and can stem from several factors throughout the extraction and purification process. Here's a breakdown of the primary culprits:

- Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. Traditional methods like maceration may not be as efficient as modern techniques.[\[1\]](#)[\[2\]](#) Consider employing advanced methods such as Ultrasound-Assisted Extraction (UAE)[\[2\]](#)[\[3\]](#) [\[4\]](#), Microwave-Assisted Extraction (MAE)[\[1\]](#)[\[5\]](#), or Supercritical Fluid Extraction (SFE)[\[6\]](#)[\[7\]](#) [\[8\]](#), which have demonstrated improved efficiency.
- Inappropriate Solvent Selection: Solvent polarity is critical. **Rosmanol**, being a phenolic diterpene, has moderate polarity. While ethanol is a common solvent, its efficiency can be

influenced by the presence of water.^[9] Acetone has also shown to be an effective solvent.^[6] ^[7] The choice of solvent can also influence the co-extraction of impurities, complicating purification.

- Degradation of Precursors: **Rosmanol** is often formed from the degradation of other diterpenes, primarily carnosic acid and carnosol.^[10] Factors like high temperatures, prolonged extraction times, and exposure to light can accelerate the degradation of these precursors, ultimately affecting the final **Rosmanol** concentration.^[10]
- Inefficient Purification: Significant losses can occur during purification steps. This could be due to irreversible adsorption onto the stationary phase in column chromatography, co-elution with other closely related compounds, or product loss during solvent evaporation and transfer steps.

Q2: I'm observing significant degradation of my target compounds during extraction. How can I minimize this?

A2: Minimizing degradation is paramount for achieving a high yield and purity of **Rosmanol**. The key is to control the experimental conditions that promote the breakdown of phenolic diterpenes.

- Temperature Control: High temperatures can accelerate the degradation of carnosic acid, a key precursor to **Rosmanol**.^[10] Whenever possible, opt for lower extraction temperatures. Techniques like Supercritical Fluid Extraction (SFE) with CO₂ are advantageous as they can be performed at milder temperatures.^[10]
- Solvent Choice: Protic solvents like methanol and ethanol can react with the target compounds, leading to the formation of ethers and other derivatives.^[10] While widely used, their impact should be considered. Aprotic solvents may be preferred to minimize such reactions.^[10]
- Light Exposure: Phenolic compounds, including **Rosmanol** and its precursors, are often light-sensitive.^[10] It is crucial to protect your samples from light throughout the extraction and purification process by using amber glassware or covering your apparatus with aluminum foil.

- pH Management: Acidic conditions can facilitate the breakdown of related compounds.[10] Maintaining a neutral pH during extraction, where feasible, can help preserve the integrity of the target molecules.
- Minimize Extraction Time: Longer extraction times increase the exposure of the compounds to potentially degradative conditions.[10] Employing more efficient extraction methods like UAE or MAE can significantly reduce the required extraction time.[4][5][11]

Q3: Which analytical method is best for quantifying Rosmanol in my extracts and purified fractions?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation, identification, and quantification of **Rosmanol** and other non-volatile compounds in rosemary extracts.[12]

- Detection: A UV Diode Array Detector (DAD) or Photodiode Array Detector (PDA) is typically used for detection.[12] For enhanced specificity and identification, coupling HPLC with Mass Spectrometry (MS) is highly recommended.[12][13]
- Column: A reversed-phase C18 column is the standard choice for separating phenolic diterpenes.[6][13]
- Mobile Phase: The mobile phase usually consists of a gradient of an aqueous acidic solution (e.g., 10 mM acetic acid) and an organic solvent like acetonitrile or methanol.[6]
- Quantification: Quantification is typically performed using an external standard method, where a calibration curve is generated using a certified **Rosmanol** standard.[13]

II. Troubleshooting Guides

Troubleshooting Extraction Issues

Problem	Potential Cause(s)	Recommended Solution(s)
Low Extraction Yield	<p>1. Inefficient extraction method. 2. Suboptimal solvent-to-solid ratio.[14] 3. Inadequate particle size of the plant material.[14] 4. Insufficient extraction time or temperature.[15]</p>	<p>1. Switch to a more efficient method like UAE, MAE, or SFE.[1][2][7] 2. Optimize the solvent-to-solid ratio; a higher ratio can improve extraction but may require more solvent for subsequent steps. 3. Grind the plant material to a smaller, uniform particle size to increase the surface area for extraction. 4. Systematically optimize extraction time and temperature for your chosen method. Response Surface Methodology (RSM) can be a valuable tool for this.[15][16]</p>
Co-extraction of Interfering Compounds (e.g., Chlorophyll)	<p>1. Use of non-selective solvents. 2. Extraction from fresh plant material.</p>	<p>1. Employ a pre-extraction step with a non-polar solvent like n-hexane to remove chlorophyll and other non-polar impurities. 2. Supercritical CO₂ extraction is highly selective and can yield a cleaner extract.[6][7] 3. If using liquid solvents, a decolorization step with activated carbon may be necessary, although this can lead to some loss of the target compound.[6][7]</p>
Inconsistent Results Between Batches	<p>1. Variation in raw material (plant source, age, drying conditions).[9][17] 2. Lack of precise control over extraction parameters.</p>	<p>1. Standardize the source and pre-processing of your rosemary leaves. 2. Ensure all extraction parameters (temperature, time, solvent ratio, etc.) are precisely</p>

controlled and recorded for
each batch.

Troubleshooting Purification by Column Chromatography

Problem	Potential Cause(s)	Recommended Solution(s)
Poor Separation of Rosmanol from its Isomers (e.g., Epirosmanol)	1. Inappropriate stationary phase. 2. Suboptimal mobile phase composition.[18] 3. Column overloading.	1. Silica gel is a common stationary phase.[18] Consider using a smaller particle size for higher resolution. 2. Optimize the mobile phase gradient. A shallow gradient of n-hexane and ethyl acetate is often effective.[18] Perform Thin Layer Chromatography (TLC) beforehand to determine the optimal solvent system.[18] 3. Reduce the amount of crude extract loaded onto the column. A typical adsorbent-to-sample ratio is approximately 30:1 (w/w).[18]
Irreversible Adsorption of Rosmanol onto the Column	1. Highly active stationary phase. 2. Strong interaction between the phenolic hydroxyl groups of Rosmanol and the stationary phase.	1. Deactivate the silica gel by adding a small percentage of water. 2. Consider using a different stationary phase, such as polyamide resin, which has shown success in purifying related phenolic compounds. [19]
Tailing of Peaks During Elution	1. Column channeling or improper packing. 2. Strong analyte-adsorbent interactions.	1. Ensure the column is packed uniformly without any air bubbles.[18] 2. Add a small amount of a polar modifier (e.g., acetic or formic acid) to the mobile phase to reduce tailing. For instance, using ethyl acetate with 1.5% formic acid has been effective for purifying rosmarinic acid.[20]

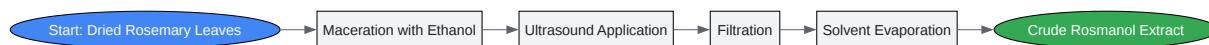
Troubleshooting Purification by Recrystallization

Problem	Potential Cause(s)	Recommended Solution(s)
Oiling Out (Formation of an Oil Instead of Crystals)	<p>1. The solution is supersaturated, and the compound's melting point is below the temperature of the solution.[21] 2. Significant impurities are present, depressing the melting point. [22]</p>	<p>1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[22] 2. Try a mixed-solvent recrystallization.[23] Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy, then re-heat to clarify and cool slowly. 3. If impurities are suspected, consider an additional purification step (e.g., column chromatography) before recrystallization.[24]</p>
No Crystal Formation	<p>1. The solution is not sufficiently saturated (too much solvent was used).[22][25] 2. The solution is supersaturated, but nucleation has not occurred.[22][25]</p>	<p>1. Boil off some of the solvent to increase the concentration and then allow it to cool again. [21] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. [25] 3. Add a "seed" crystal of pure Rosmanol to initiate crystal growth.[25]</p>
Poor Recovery of Crystals	<p>1. Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[21][25] 2. The crystals were washed with a solvent that was not ice-cold, causing them to redissolve.[25]</p>	<p>1. Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. 2. Always use a minimal amount of ice-cold solvent to wash the crystals during filtration.[25]</p>

III. Experimental Workflows & Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rosmanol

This protocol provides a general framework for UAE. Optimization of parameters is crucial for maximizing yield.


Materials:

- Dried and powdered rosemary leaves
- Ethanol (95%)
- Ultrasound bath or probe sonicator
- Filter paper
- Rotary evaporator

Procedure:

- Maceration: Combine 10 g of powdered rosemary leaves with 100 mL of 95% ethanol in a flask.
- Sonication: Place the flask in an ultrasound bath or use a probe sonicator. Sonicate for a specified duration (e.g., 30 minutes) and temperature (e.g., 40°C).[\[26\]](#) These parameters should be optimized.
- Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.[\[18\]](#)

Diagram: Ultrasound-Assisted Extraction Workflow

[Click to download full resolution via product page](#)

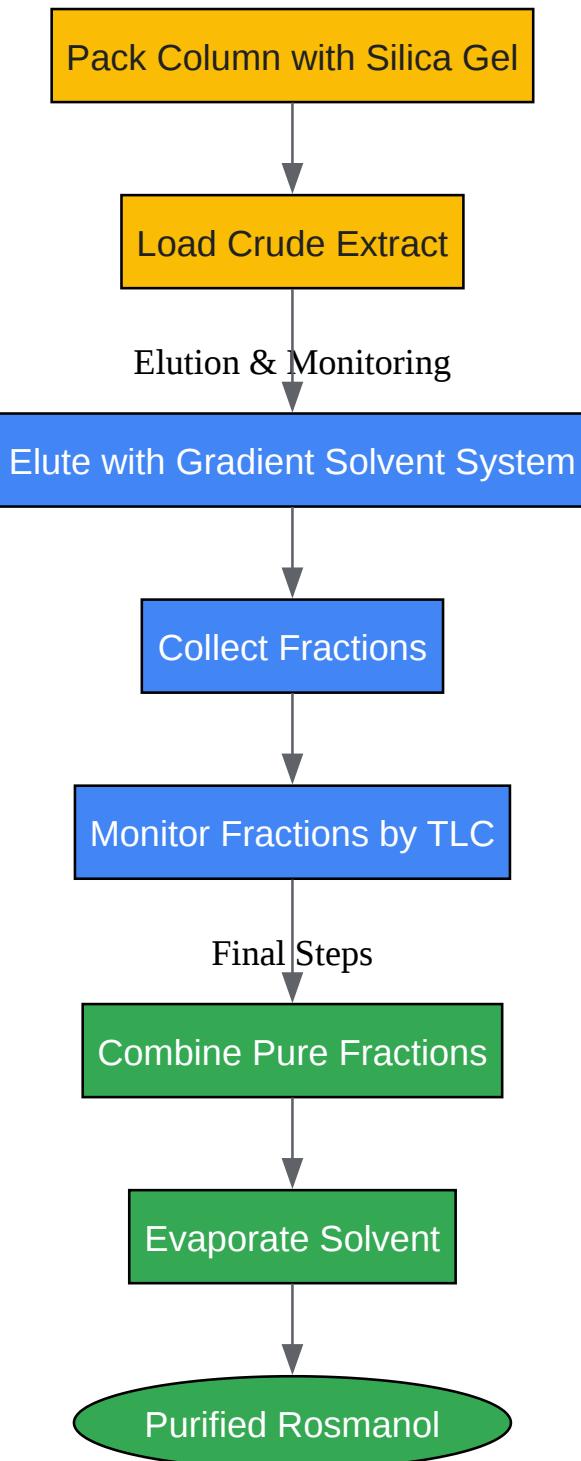
Caption: Workflow for Ultrasound-Assisted Extraction of **Rosmanol**.

Protocol 2: Purification of Rosmanol using Silica Gel Column Chromatography

This protocol outlines the steps for purifying a crude rosemary extract.

Materials:

- Crude rosemary extract
- Silica gel (70-230 mesh)
- n-hexane
- Ethyl acetate
- Glass chromatography column
- Cotton wool
- Sand
- Collection tubes
- TLC plates and chamber


Procedure:

- Column Packing:
 - Place a cotton wool plug at the bottom of the column, followed by a thin layer of sand.

- Prepare a slurry of silica gel in n-hexane and pour it into the column, ensuring uniform packing without air bubbles.[18]
- Sample Loading:
 - Dissolve the crude extract in a minimal amount of the initial mobile phase or adsorb it onto a small amount of silica gel.
 - Carefully add the sample to the top of the packed column.[18]
- Elution:
 - Begin elution with 100% n-hexane.
 - Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, 70:30 n-hexane:ethyl acetate).[18]
 - Collect fractions of a consistent volume (e.g., 15-20 mL).[18]
- Monitoring:
 - Monitor the collected fractions using Thin Layer Chromatography (TLC).[18]
 - Combine the fractions that contain pure **Rosmanol**.
- Final Concentration:
 - Evaporate the solvent from the combined pure fractions to obtain purified **Rosmanol**.[18]

Diagram: Column Chromatography Purification Workflow

Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for the Purification of **Rosmanol** by Column Chromatography.

IV. References

- Analytical Methods. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [13](#)
- Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples. (2021). MDPI. Retrieved January 6, 2026, from [12](#)
- Ibañez, E., et al. (1997). Supercritical Fluid Extraction of Natural Antioxidants from Rosemary: Comparison with Liquid Solvent Sonication. *Analytical Chemistry*, 69(3), 521-526. Retrieved January 6, 2026, from --INVALID-LINK--
- Purification of **Epirosmanol** Using Column Chromatography. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
- Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity. (2023). *Molecules*, 28(18), 6669. Retrieved January 6, 2026, from --INVALID-LINK--
- Bensebia, O., et al. (2015). Selective recovery of rosmarinic and carnosic acids from rosemary leaves under ultrasound. IRIS-AperTO. Retrieved January 6, 2026, from --INVALID-LINK--
- Supercritical fluid extraction of natural antioxidants from rosemary: comparison with liquid solvent sonication. (1997). *Analytical Chemistry*, 69(3), 521-526. Retrieved January 6, 2026, from --INVALID-LINK--
- Supercritical Fluid Extraction as A Technique to Obtain Essential Oil from Rosmarinus Officinalis L. (2017). *Oriental Journal of Chemistry*, 33(5). Retrieved January 6, 2026, from --INVALID-LINK--
- Purification of bioactive compounds from rosemary by-products for innovative solutions in food industry. (2024). ORBi. Retrieved January 6, 2026, from --INVALID-LINK--
- Antioxidant activity of hydro distillation water residues from Rosmarinus officinalis L. leaves determined by DPPH assays. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

- Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations. (2021). ACS Omega, 6(45), 30256-30264. Retrieved January 6, 2026, from --INVALID-LINK--
- Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive. (2019). Foods, 8(4), 123. Retrieved January 6, 2026, from --INVALID-LINK--
- A Kinetic Study on Microwave- assisted Extraction of Bioactive Compounds from Rosmarinus Officinalis L. (2022). Baghdad Science Journal, 19(2), 0313. Retrieved January 6, 2026, from --INVALID-LINK--
- Supercritical carbon dioxide extraction of antioxidants from rosemary (Rosmarinus officinalis) leaves for use in edible vegetable oils. (2013). Journal of Oleo Science, 62(10), 823-831. Retrieved January 6, 2026, from --INVALID-LINK--
- Supercritical fluid extraction from rosemary (Rosmarinus officinalis): Kinetic data, extract's global yield, composition, and antioxidant activity. (2005). Journal of Supercritical Fluids, 35(2), 123-133. Retrieved January 6, 2026, from --INVALID-LINK--
- Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity. (2023). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
- Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES. (2022). Frontiers in Plant Science, 13, 943965. Retrieved January 6, 2026, from --INVALID-LINK--
- Optimization of Four Different Rosemary Extraction Techniques Using Plackett–Burman Design and Comparison of Their Antioxidant Compounds. (2024). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
- Optimization extraction of rosemary essential oils using hydrodistillation with extraction kinetics analysis. (2021). Food Science & Nutrition, 9(11), 6069-6078. Retrieved January 6, 2026, from --INVALID-LINK--

- Purification of Rosmarinic Acid from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of Rosmarinic Acid and Its Derivatives. (2023). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
- The Use of Ultrasound-Assisted Maceration for the Extraction of Carnosic Acid and Carnosol from Sage (*Salvia officinalis* L.) Directly into Fish Oil. (2023). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
- Ultrasound-assisted extraction of carnosic acid and rosmarinic acid using ionic liquid solution from *Rosmarinus officinalis*. (2014). *Journal of Pharmaceutical and Biomedical Analysis*, 96, 106-112. Retrieved January 6, 2026, from --INVALID-LINK--
- Optimization of ultrasound-assisted extraction of phenolic compounds, antioxidants and rosmarinic acid from perilla leaves using response surface methodology. (2016). *Food Science and Technology*, 36(1), 175-181. Retrieved January 6, 2026, from --INVALID-LINK--
- Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation. (2014). *Journal of Chemical Health Risks*, 4(1). Retrieved January 6, 2026, from --INVALID-LINK--
- Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 6, 2026, from --INVALID-LINK--
- Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary. (2019). *Molecules*, 24(2), 314. Retrieved January 6, 2026, from --INVALID-LINK--
- Preparative separation and purification of rosmarinic acid from perilla seed meal via combined column chromatography. (2014). *Food Chemistry*, 147, 22-27. Retrieved January 6, 2026, from --INVALID-LINK--
- Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (*Rosmarinus officinalis* L.) Assessed Using HPLC. (2017). *Journal of Agricultural and Food Chemistry*, 65(49), 10706-10714. Retrieved January 6, 2026, from --INVALID-LINK--

- Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES. (2022). *Frontiers in Plant Science*, 13. Retrieved January 6, 2026, from --INVALID-LINK--
- Potential for the Use of Ultrasound in the Extraction of Antioxidants From Rosmarinus Offcinalis for the Food and Pharmaceutical Industry. (2017). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
- Impact of the Extraction Method on the Chemical Composition and Antioxidant Potency of Rosmarinus officinalis L. Extracts. (2023). *Molecules*, 28(4), 1832. Retrieved January 6, 2026, from --INVALID-LINK--
- Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive. (2019). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
- Column chromatography for preparing rosmarinic acid rich extract from Orthosiphon aristatus. (2016). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
- Minimizing isomer formation during **Epirosmanol** extraction. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
- Isolation and Purification of bioactive component from Rosmarinus officinalis. (n.d.). PharmalInfo. Retrieved January 6, 2026, from --INVALID-LINK--
- Impact of the Extraction Method on the Chemical Composition and Antioxidant Potency of Rosmarinus officinalis L. Extracts. (2023). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
- Study on the stability of supercritical fluid extracted rosemary (Rosmarinus Offcinalis L.) essential oil. (2010). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
- Rosemary Essential Oil Extraction and Residue Valorization by Means of Polyphenol Recovery. (2021). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

- Storage method, drying processes and extraction procedures strongly affect the phenolic fraction of rosemary leaves: an HPLC/DAD/MS study. (2011). *Talanta*, 85(1), 333-340. Retrieved January 6, 2026, from --INVALID-LINK--
- Problems with Recrystallisations. (n.d.). University of York. Retrieved January 6, 2026, from --INVALID-LINK--
- Recrystallization (help meeeeeee). (2013). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from --INVALID-LINK--
- How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
- Full-Spectrum Analysis of Bioactive Compounds in Rosemary (*Rosmarinus officinalis L.*) as Influenced by Different Extraction Methods. (2020). *Antioxidants*, 9(10), 980. Retrieved January 6, 2026, from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Ultrasound-assisted extraction of carnosic acid and rosmarinic acid using ionic liquid solution from *Rosmarinus officinalis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]
- 7. Supercritical fluid extraction of natural antioxidants from rosemary: comparison with liquid solvent sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supercritical carbon dioxide extraction of antioxidants from rosemary (*Rosmarinus officinalis*) leaves for use in edible vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations [xiahrepublishing.com]
- 16. scielo.br [scielo.br]
- 17. Storage method, drying processes and extraction procedures strongly affect the phenolic fraction of rosemary leaves: an HPLC/DAD/MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Preparative separation and purification of rosmarinic acid from perilla seed meal via combined column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. people.chem.umass.edu [people.chem.umass.edu]
- 26. Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Challenges in Rosmanol Extraction and Purification]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679572#overcoming-challenges-in-rosmanol-extraction-and-purification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com